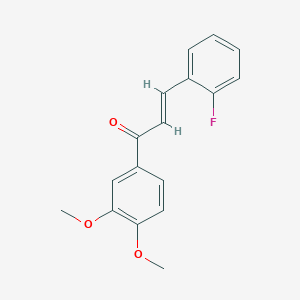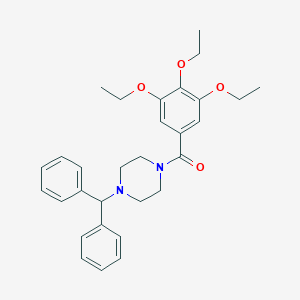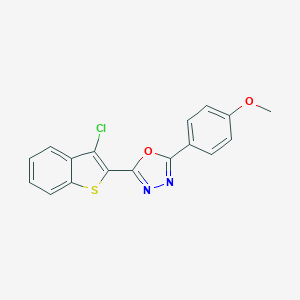
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one, also known as FDP or fluorodiphenylpropene, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FDP is a chalcone derivative that possesses a unique chemical structure, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Photophysical Studies and Fluorescence Applications
- Compounds similar to "1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one" have been synthesized and studied for their absorption and fluorescence properties. These studies are crucial for understanding the photophysical behaviors of these compounds, which can lead to applications in organic electronics and as fluorescent materials. For instance, a study on 1,2-diarylethenes, including derivatives with dimethoxyphenyl groups, investigated their solvent-dependent dual fluorescence, attributing this behavior to twisted intramolecular charge transfer states (Singh & Kanvah, 2001).
Photoluminescent Materials for Advanced Applications
- Research on photoluminescent materials, such as segmented oligo-polyphenylenevinylene copolymers with hydrogen-bonding pendant chains, demonstrates the potential of dimethoxyphenyl-substituted compounds in creating advanced photoluminescent materials. These materials exhibit unique luminescent properties that can be utilized in the development of new optical devices and sensors (Sierra & Lahti, 2004).
Molecular and Crystal Structure Analysis
- The molecular structure and crystallographic analysis of compounds containing 3,4-dimethoxyphenyl groups reveal detailed information about their geometric configurations, which is fundamental for designing materials with specific properties. Such studies provide insights into the potential uses of these compounds in materials science and pharmaceuticals (Chai & Liu, 2011).
Electronic Structure and Optical Properties
- Investigations into the electronic structure of π-conjugated redox systems with borane/borataalkene end groups, which are structurally related to "this compound," contribute to our understanding of their optical properties. These properties are pivotal for applications in organic electronics and photovoltaic devices (Fiedler et al., 1996).
Photochemical Electron-Transfer Reactions
- Photochemical electron-transfer reactions of diarylethylenes, including those with dimethoxyphenyl components, are significant for the development of photoresponsive materials. These reactions are fundamental in the synthesis of compounds with tailored photochemical and photophysical properties, which can be applied in various fields, including photodynamic therapy and photovoltaic cells (Mattes & Farid, 1986).
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-10-8-13(11-17(16)21-2)15(19)9-7-12-5-3-4-6-14(12)18/h3-11H,1-2H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVOJUDTZADZKS-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415504.png)


![Propan-2-yl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415508.png)
![Isopropyl 2-[(cyclopropylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415510.png)
![Isopropyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415511.png)

![N'-{2-chloro-5-nitrobenzylidene}bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B415513.png)
![N-{4-[(1H-indol-3-ylmethylene)amino]phenyl}-N-methylacetamide](/img/structure/B415515.png)
![4-[3-(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B415517.png)
![2-[(Cyanomethyl)sulfanyl]-4,5,6-trimethylnicotinonitrile](/img/structure/B415520.png)
![2-[2-(4-Benzyl-piperazin-1-yl)-acetylamino]-4,5,6,7-tetrahydro-benzo[b]thiophene](/img/structure/B415523.png)
